Doramapimod

Vue d'ensemble

Description

Doramapimod est une petite molécule qui fonctionne comme un puissant inhibiteur de la protéine kinase activée en aval des mitogènes p38 (MAPK). Ce composé a été étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement des maladies inflammatoires telles que la polyarthrite rhumatoïde, la maladie de Crohn et le psoriasis .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Doramapimod est synthétisé par un processus en plusieurs étapes impliquant la formation d'un noyau pyrazole, suivie de l'introduction de divers substituants. Les étapes clés comprennent :

Formation du noyau pyrazole : Cela implique la réaction d'un dérivé d'hydrazine avec une β-dicétone pour former le cycle pyrazole.

Réactions de substitution : Divers substituants sont introduits dans le noyau pyrazole par des réactions de substitution nucléophile.

Couplage final : La dernière étape consiste à coupler le pyrazole substitué avec un dérivé du naphtalène pour former la molécule de this compound complète.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Cela comprend l'utilisation de réactions à haut rendement, de méthodes de purification efficaces et de mesures rigoureuses de contrôle qualité pour garantir la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Doramapimod subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels de la molécule de this compound.

Substitution : Les réactions de substitution nucléophile sont couramment utilisées pour introduire différents substituants dans le noyau pyrazole

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs nucléophiles tels que les halogénures d'alkyle et les halogénures d'aryle sont utilisés dans les réactions de substitution

Produits principaux

Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués de this compound, qui peuvent avoir des propriétés pharmacologiques différentes .

Applications de recherche scientifique

Chimie : Utilisé comme composé témoin pour étudier la voie de signalisation de la MAPK p38.

Biologie : Étudié pour ses effets sur les processus cellulaires tels que l'inflammation et l'apoptose.

Médecine : Exploré comme agent thérapeutique pour les maladies inflammatoires, le cancer et les maladies infectieuses.

Industrie : Applications potentielles dans le développement de nouveaux médicaments et de stratégies thérapeutiques .

Mécanisme d'action

This compound exerce ses effets en inhibant la MAPK p38, une enzyme clé impliquée dans la régulation des réponses inflammatoires. En se liant à la poche ATP et à un site allostérique sur la MAPK p38, le this compound empêche la phosphorylation et l'activation des cibles en aval, réduisant ainsi la production de cytokines pro-inflammatoires telles que le facteur de nécrose tumorale alpha et l'interleukine-1 bêta .

Applications De Recherche Scientifique

Chemistry: Used as a tool compound to study the p38 MAPK signaling pathway.

Biology: Investigated for its effects on cellular processes such as inflammation and apoptosis.

Medicine: Explored as a therapeutic agent for inflammatory diseases, cancer, and infectious diseases.

Industry: Potential applications in the development of new drugs and therapeutic strategies .

Mécanisme D'action

Doramapimod exerts its effects by inhibiting the p38 MAPK, a key enzyme involved in the regulation of inflammatory responses. By binding to the ATP pocket and an allosteric site on p38 MAPK, this compound prevents the phosphorylation and activation of downstream targets, thereby reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta .

Comparaison Avec Des Composés Similaires

Doramapimod est unique parmi les inhibiteurs de la MAPK p38 en raison de sa grande sélectivité et de sa puissance. Des composés similaires incluent :

SB203580 : Un autre inhibiteur de la MAPK p38 avec une sélectivité inférieure.

VX-702 : Un inhibiteur de la MAPK p38 avec une puissance similaire mais des propriétés pharmacocinétiques différentes.

Losmapimod : Un inhibiteur de la MAPK p38 ayant des applications dans les maladies cardiovasculaires .

This compound se démarque par sa forte affinité de liaison et sa capacité à inhiber plusieurs isoformes de la MAPK p38, ce qui en fait un outil précieux à la fois en recherche et en contexte thérapeutique .

Activité Biologique

Doramapimod is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in the regulation of inflammatory responses. This compound has garnered attention for its potential therapeutic applications in various inflammatory conditions, including systemic inflammatory response syndrome (SIRS) and infections such as tuberculosis.

This compound primarily exerts its biological activity by inhibiting the p38 MAPK pathway, which is involved in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). By blocking this pathway, this compound reduces the transcription and subsequent release of these cytokines, leading to diminished inflammation and leukocyte activation.

Key Cytokine Effects

- TNF-α : this compound significantly lowers TNF-α levels in various models, including equine studies where it reduced cytokine concentrations post-lipopolysaccharide (LPS) administration .

- IL-1β : Similar reductions in IL-1β levels have been observed, indicating a broad anti-inflammatory effect across multiple cytokines .

Equine Studies

In a controlled study involving Standardbred horses, this compound was administered intravenously to evaluate its safety and efficacy against LPS-induced systemic inflammation. The results indicated:

- Heart Rate : Lowered significantly compared to placebo (P = .03).

- Rectal Temperature : Reduced significantly (P = .03).

- Cytokine Concentrations : TNF-α and IL-1β levels were significantly decreased (P = .03).

- Leukocyte Count : Increased post-treatment, indicating reduced leukocyte activation .

Tuberculosis Models

In murine models of Mycobacterium tuberculosis infection, this compound treatment resulted in:

- Reduced Inflammation : Significant decreases in lung inflammatory scores and granuloma formation.

- Cytokine Levels : Marked reduction in pro-inflammatory cytokines including IL-6, TNF, and IL-12p40 over time .

Summary of Findings from Various Studies

Clinical Trials

While initial studies have shown promising results regarding the safety and efficacy of this compound in animal models, further clinical trials are necessary to establish its therapeutic potential in humans. The absence of adverse effects noted in equine studies suggests a favorable safety profile that warrants exploration in human subjects suffering from chronic inflammatory diseases.

Future Directions

The potential applications of this compound extend beyond SIRS and tuberculosis. Its ability to modulate inflammatory responses could be beneficial in treating conditions like rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and other autoimmune disorders. Ongoing research is needed to explore these possibilities.

Propriétés

IUPAC Name |

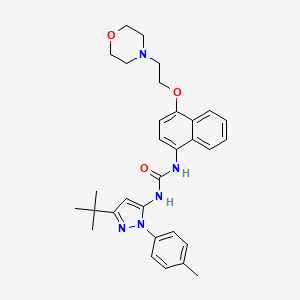

1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H37N5O3/c1-22-9-11-23(12-10-22)36-29(21-28(34-36)31(2,3)4)33-30(37)32-26-13-14-27(25-8-6-5-7-24(25)26)39-20-17-35-15-18-38-19-16-35/h5-14,21H,15-20H2,1-4H3,(H2,32,33,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCOAUNKQVWQHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC=C(C4=CC=CC=C43)OCCN5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H37N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048957 | |

| Record name | Doramapimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285983-48-4 | |

| Record name | Doramapimod | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=285983-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doramapimod [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0285983484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doramapimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03044 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Doramapimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DORAMAPIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HO1A8B3YVV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of doramapimod?

A1: this compound is a highly selective inhibitor of p38α MAPK, a serine/threonine kinase involved in inflammatory and stress responses. [, , , ]

Q2: How does this compound interact with p38α MAPK?

A2: Unlike some other p38α MAPK inhibitors that target the ATP-binding site, this compound acts as an allosteric inhibitor, binding to a distinct site on the kinase. [, ]

Q3: Does this compound bind to the DFG-in or DFG-out conformation of p38α MAPK?

A3: While this compound exhibits high affinity for the DFG-out conformation, research suggests it can also bind to the DFG-in state, inducing conformational changes in the kinase. []

Q4: What are the downstream effects of this compound inhibiting p38α MAPK?

A4: Inhibition of p38α MAPK by this compound leads to a decrease in the phosphorylation of downstream targets involved in inflammatory responses. This includes a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β. [, , , , , , ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C34H40N8O3, and its molecular weight is 616.74 g/mol.

Q6: Is there information available on the spectroscopic data for this compound?

A6: The provided research papers primarily focus on the biological activity and do not provide detailed spectroscopic data for this compound.

Q7: Is this compound known to be a catalyst in any reactions?

A7: this compound is a kinase inhibitor and does not exhibit catalytic properties. Its primary role is to bind to p38α MAPK and block its activity.

Q8: What is known about the stability of this compound under different conditions?

A8: Specific information on the stability of this compound under various conditions was not found in the provided research.

Q9: What are the primary routes of administration for this compound in preclinical studies?

A9: In the provided research, this compound was primarily administered in vitro to cell cultures or ex vivo to primary patient samples. In vivo studies utilized intravenous administration in a horse model. [, , , , , ]

Q10: Are there known biomarkers to predict the efficacy of this compound?

A11: Research suggests that elevated levels of IL-1β and increased p38 MAPK phosphorylation in AML samples may correlate with sensitivity to this compound. []

Q11: Has this compound been compared to other p38 MAPK inhibitors?

A12: Yes, several studies compared the efficacy and sensitivity profiles of this compound with other p38 MAPK inhibitors, including ralimetinib and ARRY 614. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.